molecular formula C18H13F3N2O3 B1292779 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide CAS No. 581797-29-7

2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide

Cat. No.: B1292779
CAS No.: 581797-29-7
M. Wt: 362.3 g/mol
InChI Key: CBZPIGMULPRVPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a cyano group, a dihydroxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the cyano group: This can be achieved through the reaction of a suitable precursor with a cyanating agent such as sodium cyanide or potassium cyanide.

    Introduction of the dihydroxyphenyl group: This step often involves the use of a phenolic compound, which undergoes a coupling reaction with the intermediate formed in the previous step.

    Addition of the trifluoromethylphenyl group: This can be accomplished through a Friedel-Crafts alkylation reaction, where the trifluoromethylphenyl group is introduced using a trifluoromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The cyano group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of advanced materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular pathways, influencing signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(3,4-dihydroxyphenyl)prop-2-enamide: Lacks the trifluoromethyl group.

    3-(3,4-Dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide: Lacks the cyano group.

    2-Cyano-3-(3,4-dihydroxyphenyl)-N-methylprop-2-enamide: Lacks the trifluoromethylphenyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in biological applications. The combination of the cyano, dihydroxyphenyl, and trifluoromethylphenyl groups makes this compound particularly versatile and valuable in various fields of research.

Properties

IUPAC Name

2-cyano-3-(3,4-dihydroxyphenyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O3/c19-18(20,21)14-3-1-2-12(7-14)10-23-17(26)13(9-22)6-11-4-5-15(24)16(25)8-11/h1-8,24-25H,10H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZPIGMULPRVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CNC(=O)C(=CC2=CC(=C(C=C2)O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70648014
Record name 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

581797-29-7
Record name 2-Cyano-3-(3,4-dihydroxyphenyl)-N-{[3-(trifluoromethyl)phenyl]methyl}prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70648014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.